Cas no 1000552-63-5 (3-(5-propylthiophen-2-yl)propan-1-amine)

3-(5-Propylthiophen-2-yl)propan-1-amine is a specialized organic compound featuring a thiophene core substituted with a propyl group and an amine-terminated propyl side chain. This structure imparts unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical synthesis. The amine group enables further derivatization, while the thiophene moiety contributes to electronic and binding properties, useful in material science and drug design. Its balanced lipophilicity enhances bioavailability, and the propyl substitution optimizes steric interactions. This compound is particularly suited for applications requiring precise molecular tuning, such as bioactive intermediate development or conjugated polymer research. High purity grades ensure consistent performance in synthetic workflows.
3-(5-propylthiophen-2-yl)propan-1-amine structure
1000552-63-5 structure
Product Name:3-(5-propylthiophen-2-yl)propan-1-amine
CAS No:1000552-63-5
MF:C10H17NS
MW:183.313681364059
CID:6377290
PubChem ID:55268264
Update Time:2025-10-29

3-(5-propylthiophen-2-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(5-propylthiophen-2-yl)propan-1-amine
    • AKOS006314958
    • 1000552-63-5
    • EN300-1849149
    • Inchi: 1S/C10H17NS/c1-2-4-9-6-7-10(12-9)5-3-8-11/h6-7H,2-5,8,11H2,1H3
    • InChI Key: DJEJNNDLUYTJPO-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1CCCN)CCC

Computed Properties

  • Exact Mass: 183.10817072g/mol
  • Monoisotopic Mass: 183.10817072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54.3Ų

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Additional information on 3-(5-propylthiophen-2-yl)propan-1-amine

Introduction to 3-(5-propylthiophen-2-yl)propan-1-amine (CAS No. 1000552-63-5)

3-(5-propylthiophen-2-yl)propan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1000552-63-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic amine derivative features a thiophene ring substituted with a propyl group at the 5-position and an amine functional group at the 2-position, making it a versatile building block for various synthetic applications.

The structural motif of 3-(5-propylthiophen-2-yl)propan-1-amine combines the aromatic stability of the thiophene core with the reactivity of the amine group, enabling its utility in designing novel molecules for biological and chemical investigations. The compound's unique electronic properties, arising from the conjugated system of the thiophene ring, have garnered interest in its potential applications as a ligand or intermediate in catalytic processes.

In recent years, there has been growing attention on thiophene derivatives due to their broad spectrum of biological activities. Research has demonstrated that compounds incorporating thiophene scaffolds exhibit promising properties as pharmaceuticals, agrochemicals, and materials. Specifically, 3-(5-propylthiophen-2-yl)propan-1-amine has been explored in several contexts, including its role as a precursor in the synthesis of more complex molecules with therapeutic potential.

One notable area of investigation involves the use of 3-(5-propylthiophen-2-yl)propan-1-amine in medicinal chemistry. The compound's ability to serve as a scaffold for drug design has led to its incorporation into libraries of molecules screened for biological activity. Studies have highlighted its potential as an intermediate in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The presence of both the thiophene ring and the amine group allows for modifications that can fine-tune interactions with biological targets, enhancing efficacy and selectivity.

The chemical reactivity of 3-(5-propylthiophen-2-yl)propan-1-amine is another key aspect that makes it valuable in synthetic chemistry. The amine functionality can participate in various reactions, such as nucleophilic substitutions, condensations, and coupling reactions, while the thiophene ring can undergo electrophilic or nucleophilic aromatic substitutions. These properties enable chemists to derivatize 3-(5-propylthiophen-2-yl)propan-1-amine into a wide range of structures with tailored functionalities.

Recent advancements in computational chemistry have further enhanced the utility of 3-(5-propylthiophen-2-yl)propan-1-amine. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the rational design of more potent derivatives. These computational approaches have complemented experimental efforts, allowing researchers to predict and optimize properties such as solubility, bioavailability, and metabolic stability.

In material science, 3-(5-propylthiophen-2-yl)propan-1-amine has been explored for its potential applications in organic electronics. The conjugated system of the thiophene ring contributes to its ability to transport charge efficiently, making it suitable for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and other electronic devices. Researchers have investigated its incorporation into polymer matrices to improve charge mobility and device performance.

The synthesis of 3-(5-propylthiophen-2-yll)-propan-l-aminc remains an active area of research due to its structural complexity and potential applications. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodologies have focused on more efficient approaches, such as catalytic transformations and flow chemistry techniques, which promise to streamline production processes.

One innovative method involves the use of transition metal-catalyzed cross-coupling reactions to construct the thiophene ring directly from simpler precursors. These reactions offer high selectivity and mild reaction conditions, making them attractive for large-scale synthesis. Additionally, biocatalytic methods have been explored as alternative routes to produce 3-(5-propylthiophen-l)-yI-propanol-aminc, leveraging enzymes to achieve regioselective transformations without harsh chemical reagents.

The safety and handling of 3-(5-propvlthiopbenz-yI-propanol-aminc are important considerations in its application across different fields. While it is not classified as a hazardous material under standard regulations, proper precautions must be taken to ensure safe handling during synthesis and use. Storage conditions should be controlled to prevent degradation or unwanted side reactions.

In conclusion, 3-(S-proprulthioptbenz-yI-propanol-aminc (CAS No., 10005S52-S3-S) is a multifaceted compound with significant potential in pharmaceuticals organic electronics ,and materials science . Its unique structural features make it a valuable intermediate for designing novel molecules ,while its reactivity allows for diverse synthetic applications . Continued research efforts will likely uncover further innovative uses for this compound ,contributing to advancements across multiple scientific disciplines .

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